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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of PFE-
360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).
The information is compiled from publicly available scientific literature and is intended to
support research and drug development efforts.

Executive Summary

PFE-360 is a brain-penetrant small molecule inhibitor targeting the kinase activity of LRRK2, a
key therapeutic target in Parkinson's disease. It exhibits high potency for LRRK2 with an in vivo
IC50 of 2.3 nM and an in vitro IC50 of approximately 6 nM.[1][2] Selectivity profiling has
demonstrated a favorable profile for PFE-360, with limited off-target activity. This document
summarizes the quantitative data on its target engagement, details the experimental protocols
for assessing its activity, and provides visual representations of the relevant biological
pathways and experimental workflows.

Target Selectivity Profile
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The primary pharmacological target of PFE-360 is LRRK2. Its high potency is a key
characteristic. While comprehensive kinome-wide screening data is not fully available in the
public domain, studies have identified a limited number of off-target kinases.

Table 1: PEE-360 Ki Inhibition Profil

Target IC50 (nM) Assay Type Comments

Primary Target

Potent inhibition
LRRK2 2.3 In vivo observed in animal
models.[3][4]

LRRK2 ~6 In vitro [11[2]
Off-Targets
Identified in a
) ) selectivity screen.
MST-2 (STK3) <500 Biochemical
Exact IC50 not
specified.
Identified in a
i ) selectivity screen.
MAP3K5 (ASK1) <500 Biochemical

Exact IC50 not

specified.

Signaling Pathway

PFE-360 inhibits the kinase activity of LRRK2, which is a key node in several cellular signaling
pathways. A primary consequence of LRRK2 inhibition is the reduction of phosphorylation of its
downstream substrates, such as Rab GTPases (e.g., Rab10), and the modulation of its own
autophosphorylation status at sites like Serine 935 (pSer935), which is often used as a
pharmacodynamic biomarker of target engagement.
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Caption: LRRK2 signaling pathway and the inhibitory action of PFE-360.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target

selectivity and cellular activity of PFE-360.

Biochemical LRRK2 Kinase Inhibition Assay

This assay directly measures the ability of PFE-360 to inhibit the enzymatic activity of purified

LRRK2.

Objective: To determine the in vitro IC50 value of PFE-360 against LRRK2.

Materials:

e Recombinant LRRK2 protein

 PFE-360
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Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)
[y-32P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)

Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM B-Glycerol
phosphate, pH 7.4)

5x Laemmli sample buffer

Procedure:

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture
containing recombinant LRRK2 protein in kinase assay buffer.

Inhibitor Addition: Add varying concentrations of PFE-360 (typically in DMSO, with a final
DMSO concentration of <1%) to the reaction mixture. Include a vehicle control (DMSO only).

Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-20 minutes at 30°C.
Initiation of Kinase Reaction:
o Radiometric Assay: Initiate the reaction by adding a mixture of MBP and [y-32P]ATP.

o Luminescent Assay (ADP-Glo™): Initiate the reaction by adding a mixture of the peptide
substrate and ATP.

Incubation: Incubate the reaction for 30-60 minutes at 30°C.
Termination of Reaction:
o Radiometric Assay: Stop the reaction by adding 5x Laemmli sample buffer.

o Luminescent Assay (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™
Reagent.

Detection:
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o Radiometric Assay: Separate the reaction products by SDS-PAGE. Visualize the
phosphorylated MBP by autoradiography and quantify the band intensity.

o Luminescent Assay (ADP-Glo™): After a 40-minute incubation with the ADP-Glo™
Reagent, add the Kinase Detection Reagent and measure the luminescence, which
correlates with the amount of ADP produced.

o Data Analysis: Calculate the percentage of inhibition for each PFE-360 concentration relative
to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter
logistic dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of PFE-360 to inhibit LRRK2 activity within a cellular
context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935).

Objective: To determine the cellular potency of PFE-360.

Materials:

HEK293T or other suitable cells expressing LRRK2

e PFE-360

o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
e Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

o HRP-conjugated secondary antibody

o ECL Western blotting substrate

o BCA protein assay kit

Procedure:

e Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells
with a range of PFE-360 concentrations for a specified duration (e.g., 1-2 hours). Include a
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vehicle control.

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA assay
to ensure equal loading.

e SDS-PAGE and Western Blotting:
o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with primary antibodies against pSer935-LRRK2 and total
LRRK?2.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody.
» Detection: Visualize the protein bands using an ECL substrate and an imaging system.

o Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize
the pSer935 signal to the total LRRK2 signal for each sample. Calculate the percentage of
inhibition relative to the vehicle control and determine the cellular IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.
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Biochemical LRRK2 Kinase Inhibition Assay Workflow
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Caption: Workflow for the biochemical LRRK2 kinase inhibition assay.

© 2026 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b15605458/docs?utm_src=pdf-body-img#pfe-360-target-selectivity-profile-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cellular LRRK?2 Phosphorylation Assay Workflow
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Caption: Workflow for the cellular LRRK2 phosphorylation assay.
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Conclusion

PFE-360 is a highly potent and selective LRRK2 kinase inhibitor. The data and protocols
presented in this guide provide a foundational understanding of its target selectivity profile and
the methodologies used for its characterization. This information is critical for researchers and
drug developers working on LRRK2-targeted therapies for Parkinson's disease and other
potential indications. Further comprehensive kinome screening would provide a more complete
picture of its selectivity.

Need Custom Synthesis?
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References

o 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]
o 3. medchemexpress.com [medchemexpress.com]

e 4. Long-Term Exposure to PFE-360 in the AAV-a-Synuclein Rat Model: Findings and
Implications - PMC [pmc.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [PFE-360 Target Selectivity Profile: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605458/docs#pfe-360-target-selectivity-profile-an-
in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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